2-(Bromomethyl)pyridine
Overview
Description
2-(Bromomethyl)pyridine: is an organic compound with the molecular formula C6H6BrN. It is a derivative of pyridine, where a bromomethyl group is attached to the second position of the pyridine ring. This compound is widely used in organic synthesis as a building block for various chemical reactions and is known for its reactivity due to the presence of the bromomethyl group.
Mechanism of Action
Target of Action
2-(Bromomethyl)pyridine is a pyridine derivative
Mode of Action
It is known that bromomethyl groups can act as alkylating agents, potentially reacting with nucleophilic sites on biological molecules . This could lead to changes in the function or structure of these molecules.
Biochemical Pathways
It is known to participate in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (nbd) based colorimetric and fluorescence chemosensor .
Biochemical Analysis
Biochemical Properties
It is known that it participates in the synthesis of various compounds
Cellular Effects
Given its role in the synthesis of various compounds, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in the synthesis of various compounds, which suggests it may have binding interactions with biomolecules, and could potentially influence enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to be stable under normal conditions, but is heat and moisture sensitive .
Metabolic Pathways
It is known to participate in the synthesis of various compounds, which suggests it may be involved in certain metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)pyridine can be synthesized through several methods. One common method involves the bromination of 2-methylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of hydrobromic acid and bromine. The process includes the bromination of 2-methylpyridine under controlled conditions to ensure high yield and purity of the final product. The reaction is usually conducted in large reactors with efficient stirring and temperature control to optimize the reaction rate and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.
Reduction: Reduction of the bromomethyl group can yield 2-methylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Products include 2-azidomethylpyridine, 2-thiocyanatomethylpyridine, and 2-methoxymethylpyridine.
Oxidation: Products include pyridine-2-carboxaldehyde and pyridine-2-carboxylic acid.
Reduction: The major product is 2-methylpyridine.
Scientific Research Applications
Chemistry: 2-(Bromomethyl)pyridine is used as a versatile building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds, ligands for coordination chemistry, and intermediates for pharmaceuticals.
Biology: In biological research, this compound is used to modify biomolecules through nucleophilic substitution reactions. It can be used to introduce pyridine moieties into peptides, proteins, and nucleic acids, which can alter their properties and functions.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is involved in the preparation of drugs that target specific enzymes or receptors in the body.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It serves as a key intermediate in the synthesis of various functional materials.
Comparison with Similar Compounds
2-Chloromethylpyridine: Similar to 2-(Bromomethyl)pyridine but with a chloromethyl group instead of a bromomethyl group. It is less reactive due to the lower reactivity of the chlorine atom compared to bromine.
2-Iodomethylpyridine: Contains an iodomethyl group, which is more reactive than the bromomethyl group due to the larger size and lower bond dissociation energy of the carbon-iodine bond.
2-Methylpyridine: Lacks the halomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness: this compound is unique due to the optimal reactivity of the bromomethyl group, which balances reactivity and stability. This makes it a valuable intermediate in organic synthesis, allowing for efficient modification of various substrates.
Properties
IUPAC Name |
2-(bromomethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPWMRMIFDHXFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340359 | |
Record name | 2-(Bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55401-97-3 | |
Record name | 2-(Bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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